![molecular formula C13H15N3O B2863597 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2201162-88-9](/img/structure/B2863597.png)
2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol
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Overview
Description
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. For instance, certain quinazolinone compounds have shown promise in photo-disruptive studies against plasmid DNA, which could be leveraged for developing novel cancer therapies .
Antibacterial and Antimicrobial Applications
The structural complexity of quinazolinones allows them to act against resistant strains of bacteria. Research has indicated that these compounds can be effective in combating bacterial infections, with some derivatives showing significant antibacterial activities .
Anti-inflammatory and Analgesic Effects
Due to their chemical structure, quinazolinones can exhibit anti-inflammatory and analgesic effects. This makes them useful in the development of new medications for treating pain and inflammation-related conditions .
Anticonvulsant and Anti-Parkinsonism
These compounds have been reported to possess anticonvulsant properties, which could be beneficial in the treatment of epilepsy and other seizure disorders. Additionally, some quinazolinone derivatives have shown potential in anti-Parkinsonism applications .
Antifungal Activity
Quinazolinones have demonstrated antifungal properties, suggesting their use in treating fungal infections. Their mode of action typically involves disrupting the fungal cell membrane or interfering with essential enzymes .
Sedative and Hypnotic Effects
Some quinazolinone derivatives are known to induce sedation and can be used as hypnotics. This application is particularly relevant in the development of treatments for insomnia and other sleep disorders .
Antimalarial Activity
The antimalarial potential of quinazolinones is another area of interest. They have been found to inhibit the growth of malaria parasites, offering a pathway for creating new antimalarial drugs .
Future Directions
The future directions for the study of “2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and biological activities. This could potentially lead to the development of novel therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol are likely to be bacterial cells, particularly those of the species Pseudomonas aeruginosa . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity .
Mode of Action
The compound interacts with its bacterial targets by inhibiting biofilm formation, a process regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Furthermore, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Biochemical Pathways
The compound affects the biochemical pathways related to biofilm formation and virulence factor production in Pseudomonas aeruginosa . By inhibiting these pathways, it impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Pharmacokinetics
Like other quinazolinone derivatives, it is expected to have a favorable safety profile on human cell lines
Result of Action
The result of the compound’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s pathogenicity and invasion potential .
Action Environment
The action of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol is influenced by environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other microbial species, the pH of the environment, and the availability of nutrients
properties
IUPAC Name |
2-[methyl(quinazolin-4-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16(11-6-7-12(11)17)13-9-4-2-3-5-10(9)14-8-15-13/h2-5,8,11-12,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHORBIWFTPOSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol |
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